molecular formula C8H6N4O2 B1454462 5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1368022-31-4

5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1454462
CAS No.: 1368022-31-4
M. Wt: 190.16 g/mol
InChI Key: RQKAOLMSSUYSNH-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a triazole ring with a carboxylic acid functional group

Biochemical Analysis

Biochemical Properties

5-pyridin-3-yl-2H-triazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the denaturation of proteins . Additionally, this compound has demonstrated antimalarial activity by interacting with the 3D7 strain of Plasmodium falciparum, indicating its potential as a therapeutic agent . The interactions of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid with these biomolecules are primarily through binding to active sites, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines, which play a role in cell signaling pathways . Furthermore, the compound’s antimalarial activity suggests it may interfere with the metabolic processes of the parasite, thereby inhibiting its growth and proliferation .

Molecular Mechanism

At the molecular level, 5-pyridin-3-yl-2H-triazole-4-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its anti-inflammatory action is achieved by binding to and inhibiting enzymes involved in the inflammatory response . Additionally, the compound’s antimalarial activity is attributed to its ability to interfere with the metabolic pathways of Plasmodium falciparum, thereby inhibiting its growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antimalarial activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects and the potential for toxicity at high doses are critical considerations in the development of this compound as a therapeutic agent.

Metabolic Pathways

5-pyridin-3-yl-2H-triazole-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its anti-inflammatory and antimalarial activities suggest that it may influence metabolic flux and metabolite levels within cells

Transport and Distribution

The transport and distribution of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid within cells and tissues are essential for its biological activity. The compound is likely transported by specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the mechanisms of transport and distribution is critical for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological activity, making it an important factor in its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of N’-aminopyridine-2-carboximidamide with an excess of monoethyl oxalyl chloride. This reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yields . The reaction mixture is then subjected to cyclization to form the triazole ring, followed by hydrolysis to yield the carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, aldehydes, and substituted derivatives of the original compound .

Properties

IUPAC Name

5-pyridin-3-yl-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKAOLMSSUYSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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